Propionylsulfamoyl Chloride
Description
Propionylsulfamoyl Chloride is a sulfonyl chloride derivative characterized by a propionyl group (CH₃CH₂CO-) linked to a sulfamoyl chloride (-SO₂NHRCl) moiety.
Properties
Molecular Formula |
C3H6ClNO3S |
|---|---|
Molecular Weight |
171.60 g/mol |
IUPAC Name |
N-propanoylsulfamoyl chloride |
InChI |
InChI=1S/C3H6ClNO3S/c1-2-3(6)5-9(4,7)8/h2H2,1H3,(H,5,6) |
InChI Key |
KKCCPSGHMCMTIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NS(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Acyl Chlorides: Propionyl Chloride
Propionyl Chloride (CH₃CH₂COCl), a simpler acyl chloride, is highly reactive with water, alcohols, and amines. Key distinctions include:
- Reactivity: Propionyl Chloride undergoes violent hydrolysis with water, releasing HCl and propionic acid .
- Applications : Propionyl Chloride is widely used as an acylating agent, while Propionylsulfamoyl Chloride’s sulfonamide group may enable applications in drug design (e.g., sulfonamide antibiotics) .
Sulfonyl Chlorides: Tosyl Chloride and Mesyl Chloride
Tosyl Chloride (p-toluenesulfonyl chloride) and Mesyl Chloride (methanesulfonyl chloride) are benchmark sulfonyl chlorides. Comparisons include:
- Synthesis : Tosyl Chloride is synthesized via chlorination of toluenesulfonic acid, whereas this compound may require specialized routes due to its hybrid structure .
- Stability : Studies on sulfonyl chlorides in metal-organic frameworks (MOFs) suggest that bulkier substituents (e.g., propionyl) reduce thermal stability compared to smaller groups (e.g., methyl in Mesyl Chloride) .
- Coordination Chemistry : Sulfonyl chlorides like Tosyl Chloride participate in coordination polymers; this compound’s propionyl group could sterically hinder such interactions .
Data Table: Comparative Properties of Selected Compounds
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